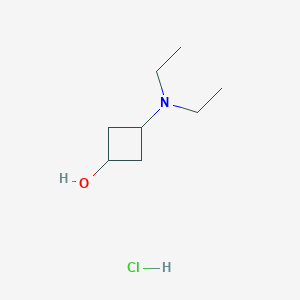
3-(Diethylamino)cyclobutanol hydrochloride
Vue d'ensemble
Description
3-(Diethylamino)cyclobutanol hydrochloride (DECBH) is an organic compound with a unique chemical structure. It is an important compound in the field of organic chemistry and has a wide range of applications. DECBH has been used in research labs for various purposes such as synthesis, biochemical and physiological effects, and mechanism of action.
Applications De Recherche Scientifique
3-(Diethylamino)cyclobutanol hydrochloride has a wide range of applications in scientific research. It has been used to study the mechanism of action of drugs, to study the biochemical and physiological effects of drugs, and to synthesize new organic compounds. It has also been used in the synthesis of peptides, proteins, and other biologically active molecules.
Mécanisme D'action
3-(Diethylamino)cyclobutanol hydrochloride has been shown to interact with a variety of cellular targets, including receptors, enzymes, and other molecules. The exact mechanism of action of 3-(Diethylamino)cyclobutanol hydrochloride is not yet fully understood, but it is believed to act as an agonist at certain receptors and as an inhibitor at others. It is also believed to interact with enzymes, leading to changes in the activity of these enzymes.
Biochemical and Physiological Effects
3-(Diethylamino)cyclobutanol hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an agonist at certain receptors, leading to increased activity of these receptors. It has also been shown to inhibit the activity of certain enzymes, leading to changes in the activity of these enzymes. In addition, 3-(Diethylamino)cyclobutanol hydrochloride has been shown to affect the expression of certain genes, leading to changes in gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
3-(Diethylamino)cyclobutanol hydrochloride has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has a wide range of applications. It also has a low toxicity, making it safe to use in experiments. However, there are some limitations to the use of 3-(Diethylamino)cyclobutanol hydrochloride in lab experiments. It is not soluble in water, making it difficult to use in aqueous solutions. In addition, it is not stable in the presence of light or oxygen, making it difficult to store for long periods of time.
Orientations Futures
There are a number of future directions for the use of 3-(Diethylamino)cyclobutanol hydrochloride in research. One of the most promising applications is in the development of new drugs. 3-(Diethylamino)cyclobutanol hydrochloride has already been used to study the mechanism of action of drugs, and it could be used to develop new drugs with improved efficacy and safety profiles. In addition, 3-(Diethylamino)cyclobutanol hydrochloride could be used to develop new peptides and proteins with improved properties. Finally, 3-(Diethylamino)cyclobutanol hydrochloride could be used to study the biochemical and physiological effects of drugs, leading to a better understanding of the mechanisms of action of these drugs.
Propriétés
IUPAC Name |
3-(diethylamino)cyclobutan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-3-9(4-2)7-5-8(10)6-7;/h7-8,10H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUIQEKKLNQSBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1CC(C1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Diethylamino)cyclobutanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



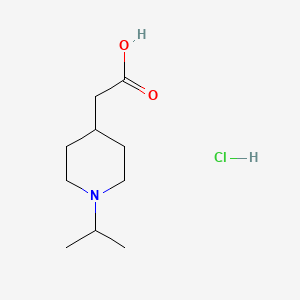
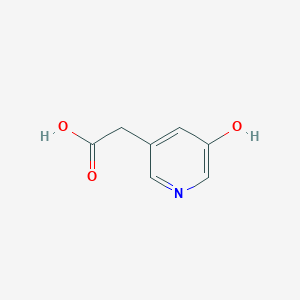
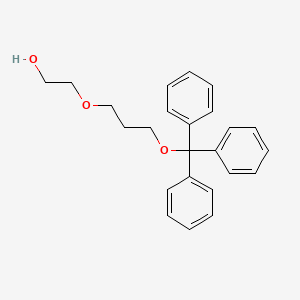
![4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1473559.png)
![2-Amino-1-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1473560.png)
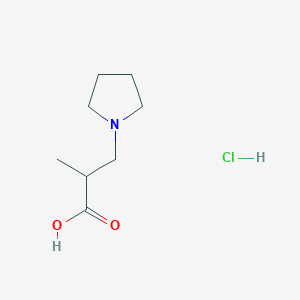

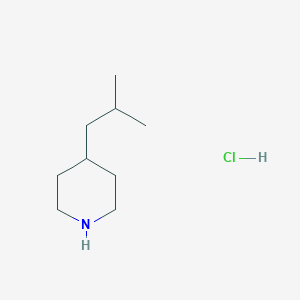




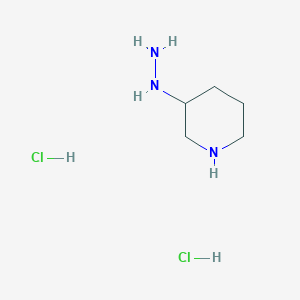
![1-(Tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473578.png)